molecular formula C9H10INO2 B1582297 Ethyl 4-amino-3-iodobenzoate CAS No. 62875-84-7

Ethyl 4-amino-3-iodobenzoate

Cat. No. B1582297
Key on ui cas rn: 62875-84-7
M. Wt: 291.09 g/mol
InChI Key: ICFCBYVKPRHTPR-UHFFFAOYSA-N
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Patent
US06342503B1

Procedure details

Part A: Ethyl 4-aminobenzoate (5.0 gr, 30.27 mmol) and sodium bicarbonate (3.81 g, 45.40 mmol, 1.5 eq.) were added to a 50:50 mixture of methylene chloride and water. The mixture was chilled to 0 degrees and I2, (11.53 g, 45.40 mmol, 1.5 eq.) was added slowly. The reaction mixture was allowed to come to room temperature and was stirred for 72 hours. The layers were then separated and the aqueous layer washed with methylene chloride. All organics were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting oil was chromatographed on silica using 30% ethyl acetate in hexanes as solvent to afford ethyl 3-iodo-4-aminobenzoate. C9H10NO2I MS 292 (M+H)+ 309 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].C(Cl)Cl.[I:21]I>O>[I:21][C:12]1[CH:11]=[C:5]([CH:4]=[CH:3][C:2]=1[NH2:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
3.81 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.53 g
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled to 0 degrees
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were then separated
WASH
Type
WASH
Details
the aqueous layer washed with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed on silica using 30% ethyl acetate in hexanes as solvent

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
IC=1C=C(C(=O)OCC)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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